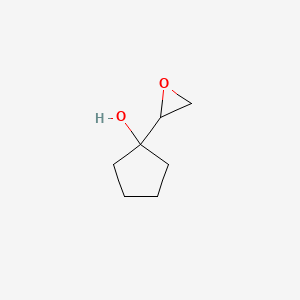

1-(Oxiran-2-yl)cyclopentan-1-ol

Description

Contextualization within Oxirane Chemistry

Oxiranes, commonly known as epoxides, are three-membered cyclic ethers. fiveable.meallen.in The significant ring strain, with bond angles of approximately 60°, makes them highly susceptible to ring-opening reactions by a wide array of nucleophiles. allen.innumberanalytics.com This inherent reactivity is a cornerstone of their utility in organic synthesis, allowing for the introduction of diverse functional groups and the construction of complex molecular frameworks. fiveable.menumberanalytics.com Epoxides are crucial intermediates in both laboratory and industrial settings, often synthesized through the oxidation of alkenes. lumenlearning.comlibretexts.org The ring-opening of epoxides can proceed through either acid-catalyzed or base-catalyzed mechanisms, with the regioselectivity of the attack depending on the reaction conditions. allen.inlumenlearning.com In acid-catalyzed reactions, the nucleophile typically attacks the more substituted carbon, whereas in base-catalyzed reactions, the attack occurs at the less sterically hindered carbon. allen.inlumenlearning.com This predictable reactivity makes epoxides invaluable building blocks in the synthesis of a vast range of organic compounds. numberanalytics.comlumenlearning.com

Significance of Cyclopentanol (B49286) Derivatives in Organic Synthesis

Cyclopentanol and its derivatives are important structural motifs found in numerous biologically active compounds and are key intermediates in organic synthesis. ontosight.aiebi.ac.uk The cyclopentane (B165970) ring provides a versatile scaffold that can be functionalized to create a wide array of complex molecules, including analogs of natural products like prostaglandins (B1171923) and steroids. researchgate.netunibe.ch The hydroxyl group of cyclopentanol can direct subsequent chemical transformations and can be a key site for introducing further molecular diversity. ebi.ac.ukacs.org Research has shown that cyclopentanol derivatives are integral to the development of new pharmaceuticals, with applications in medicinal chemistry due to their potential biological activities. ontosight.aiacs.org The synthesis of various cyclopentanol-based ligands has been a subject of interest in the development of agents targeting specific biological receptors. ebi.ac.ukacs.orgacs.org

Structural Elucidation Challenges in Complex Polyfunctional Molecules

Determining the precise three-dimensional structure of polyfunctional molecules like 1-(oxiran-2-yl)cyclopentan-1-ol presents considerable challenges. The presence of multiple functional groups and stereocenters necessitates the use of sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of such compounds, providing detailed information about the connectivity and spatial arrangement of atoms. jchps.comethernet.edu.et However, in complex cases, standard one-dimensional NMR may not be sufficient.

Advanced two-dimensional NMR techniques and the use of chiral derivatizing agents are often required to unambiguously assign the absolute configuration of stereocenters. acs.orgacs.org These chiral derivatizing agents react with the molecule to form diastereomers, which can then be distinguished by NMR, allowing for the determination of the original molecule's stereochemistry. acs.orgresearchgate.net Computational methods, such as Density Functional Theory (DFT), are also employed to predict and confirm the most stable conformations and to understand the intramolecular interactions, such as hydrogen bonding, that influence the molecule's structure and reactivity. nih.govolemiss.edu

Overview of Synthetic Methodologies for Related Scaffolds

The synthesis of cyclopentanol-epoxide hybrid systems often involves multi-step sequences. A common strategy for creating the epoxide ring is the epoxidation of a corresponding alkene precursor, frequently a cyclopentenol (B8032323) derivative, using a peracid. The stereochemical outcome of this epoxidation can often be directed by the existing hydroxyl group on the cyclopentane ring.

The synthesis of functionalized cyclopentane rings themselves can be achieved through various methods, including ring-closing metathesis of appropriate dienes followed by hydrogenation, or cycloaddition reactions. organic-chemistry.org The stereoselective ring-opening of epoxides with various nucleophiles is a key strategy for introducing further functionality and building molecular complexity. beilstein-journals.org The development of efficient and stereocontrolled methods for the synthesis of these scaffolds is an active area of research, driven by their potential use as building blocks for complex natural products and medicinally relevant molecules. nih.govmdpi.com The choice of synthetic route often depends on the desired stereochemistry and the specific functional groups to be incorporated into the final product. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(oxiran-2-yl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-7(6-5-9-6)3-1-2-4-7/h6,8H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGASQGDKHNCQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Pathways to 1 Oxiran 2 Yl Cyclopentan 1 Ol

Stereocontrolled Epoxidation Strategies for Precursor Olefins

The most direct precursor to 1-(oxiran-2-yl)cyclopentan-1-ol is the allylic alcohol, 1-vinylcyclopentan-1-ol. The critical step in the synthesis is the epoxidation of the vinyl group. Stereocontrolled methods are essential to determine the absolute and relative stereochemistry of the two adjacent stereocenters in the final product.

Asymmetric epoxidation introduces chirality, producing an enantiomerically enriched product from a prochiral or racemic precursor. wikipedia.org For the synthesis of chiral this compound, two premier methods are particularly relevant.

The Sharpless-Katsuki Asymmetric Epoxidation is a highly effective method for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.orgyork.ac.uk Since 1-vinylcyclopentan-1-ol is a tertiary allylic alcohol, the reaction may proceed more slowly, but the underlying principle of using a chiral catalyst system to deliver the oxygen atom to one face of the alkene is applicable. york.ac.uk The system employs a titanium tetraisopropoxide (Ti(OiPr)₄) catalyst, a chiral ligand such as diethyl tartrate (DET), and an oxidant like tert-butyl hydroperoxide (TBHP). york.ac.uk The choice of L-(+)-DET or D-(−)-DET directs the epoxidation to the si or re face of the olefin, respectively, allowing for the synthesis of either enantiomer of the target epoxide. york.ac.uk

The Shi Asymmetric Epoxidation utilizes a chiral ketone catalyst, often derived from fructose, to generate a chiral dioxirane (B86890) in situ with an oxidant like Oxone (potassium peroxymonosulfate). nih.govresearchgate.net This method is particularly effective for various unfunctionalized olefins, including 1,1-disubstituted terminal olefins, a class to which 1-vinylcyclopentan-1-ol belongs. nih.govnih.gov Studies have shown that lactam-based ketone catalysts can achieve high enantioselectivities (up to 88% ee) for this class of substrates, proceeding through a planar-like transition state. nih.govresearchgate.net

| Method | Catalyst System | Oxidant | Substrate Class | Key Features |

| Sharpless-Katsuki Epoxidation | Ti(OiPr)₄ / Chiral Diethyl Tartrate (DET) | tert-Butyl Hydroperoxide (TBHP) | Primary/Secondary Allylic Alcohols | Predictable facial selectivity based on tartrate enantiomer. wikipedia.orgyork.ac.uk |

| Shi Epoxidation | Chiral Ketone (e.g., fructose-derived) | Oxone | Wide range, including 1,1-disubstituted olefins | Metal-free; effective for unfunctionalized alkenes. nih.govresearchgate.net |

When the precursor 1-vinylcyclopentan-1-ol is already chiral or used as a racemate, the existing tertiary alcohol can direct the diastereoselectivity of the epoxidation. This substrate-directed approach relies on the formation of a transition state where the incoming oxidizing agent is coordinated to the hydroxyl group, delivering the oxygen atom to the syn-face of the double bond.

Peroxy-acid epoxidation , using reagents like meta-chloroperoxybenzoic acid (m-CPBA), is a common method for converting alkenes to epoxides. acs.org In the case of allylic alcohols, the hydroxyl group can direct the m-CPBA to the proximal face of the alkene via hydrogen bonding, resulting in syn-epoxidation. This diastereoselectivity is a well-established phenomenon in cyclic and acyclic allylic alcohols. researchgate.net

Vanadium-catalyzed epoxidation , using catalysts like vanadyl acetylacetonate (B107027) (VO(acac)₂) with TBHP, is highly effective for the syn-epoxidation of allylic alcohols. nih.gov The mechanism involves the formation of a vanadium-alkoxide complex, which directs the peroxide to the same face of the double bond to which the hydroxyl group is coordinated. This method often provides higher diastereoselectivity than peroxy-acid based epoxidations, particularly for achieving the syn-diastereomer. nih.gov

| Reagent/System | Typical Diastereoselectivity | Mechanism | Notes |

| m-CPBA | syn | Hydrogen bonding between the alcohol and peroxy-acid directs epoxidation. researchgate.net | A standard and accessible method for epoxidation. |

| VO(acac)₂ / TBHP | High syn | Formation of a vanadium-alkoxide complex directs the peroxide oxidant. nih.govnih.gov | Often superior to peroxy-acids for syn-diastereoselectivity in allylic alcohols. nih.gov |

| Lithium tert-butyl hydroperoxide | anti (on α,β-unsaturated systems) | Nucleophilic attack on electrophilic alkenes. rsc.org | Primarily used for electron-deficient alkenes, not typically for isolated olefins. rsc.org |

Cyclopentane (B165970) Ring Formation Precursors and Transformations

The synthesis of the key precursor, 1-vinylcyclopentan-1-ol, involves the formation of the five-membered cyclopentanol (B49286) ring and the subsequent installation of the vinyl and hydroxyl groups at the C1 position.

The cyclopentane ring is a common structural motif, and numerous methods exist for its construction. organic-chemistry.orgbaranlab.org

Intramolecular Aldol (B89426) and Related Condensations : 1,4-dicarbonyl compounds can undergo intramolecular aldol condensation to form cyclopentenone derivatives, which can then be further elaborated into cyclopentanols. baranlab.org

Ring-Closing Metathesis (RCM) : Diene precursors can be cyclized using ruthenium carbene catalysts (e.g., Grubbs catalyst) to form cyclopentene, which can then be hydrated or hydrogenated to cyclopentanol. nih.govorganic-chemistry.org

[3+2] Cycloadditions : The combination of a three-carbon and a two-carbon component, often mediated by a metal catalyst, can efficiently construct a five-membered ring. organic-chemistry.orgorganic-chemistry.org

Radical Cyclizations : 1,5-dienes can undergo cyclization/boration reactions to yield cyclic alcohols. organic-chemistry.org Another advanced method involves the titanium-mediated radical cyclization of an epoxide onto a tethered alkyne to form a methylenecyclopentane (B75326) core. ub.edu

Biomass Conversion : A sustainable route involves the conversion of the bio-derived platform chemical furfural (B47365) into cyclopentanol or cyclopentanone (B42830) via catalytic hydrogenation and rearrangement. wikipedia.orgresearchgate.net

The most direct and widely used method for synthesizing the 1-vinylcyclopentan-1-ol precursor is the nucleophilic addition of a vinyl organometallic reagent to cyclopentanone. pearson.com

Grignard Reaction : The addition of vinylmagnesium bromide to cyclopentanone provides a straightforward and high-yielding pathway to 1-vinylcyclopentan-1-ol. ehu.esethz.ch This reaction creates the required tertiary alcohol and introduces the vinyl group in a single, efficient step. The ketone (cyclopentanone) itself can be sourced commercially or synthesized via methods like the oxidation of cyclopentanol. wikipedia.org

Chemo- and Regioselective Functionalization Approaches

Chemo- and regioselectivity are critical in the synthesis of this compound, primarily during the epoxidation of the 1-vinylcyclopentan-1-ol precursor.

Chemoselectivity : The key challenge is to selectively oxidize the electron-rich carbon-carbon double bond of the vinyl group in the presence of the tertiary hydroxyl group. Most epoxidation reagents, including m-CPBA, TBHP with vanadium or titanium catalysts, and dioxiranes, are electrophilic and react preferentially with the alkene (a nucleophile) over the alcohol. wikipedia.org This inherent reactivity difference allows for high chemoselectivity without the need to protect the alcohol group, simplifying the synthetic sequence.

Regioselectivity : The epoxidation of a terminal alkene like a vinyl group inherently leads to a single regioisomeric epoxide (a 1,2-epoxide), so regioselectivity is not a major challenge in this specific transformation. The focus remains on controlling the stereochemistry (enantio- and diastereoselectivity) as described in section 2.1. In more complex substrates, chemo- and regioselective ring-opening of the resulting epoxide with various nucleophiles can be achieved using Lewis acid catalysis, providing access to a diverse range of derivatives. rsc.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. researchgate.net For the synthesis of this compound, this involves developing methods that are less hazardous, more atom-economical, and energy-efficient.

Solvent-free reactions represent a significant advancement in green chemistry by minimizing waste and reducing the use of often hazardous organic solvents. The epoxidation of alkenes, a key step in forming the oxirane ring of this compound, can be effectively carried out under solvent-free conditions.

Research has demonstrated the efficacy of supported catalysts, such as gold on graphite, for the selective epoxidation of cyclic alkenes like cyclooctene (B146475) using a hydroperoxy species as an initiator. rsc.org This approach avoids the need for bulk solvents, with the reaction proceeding efficiently under mild conditions. rsc.org Similarly, heterogeneous catalysts, like silica-supported hydrazone-dioxidotungsten(vi) coordination compounds, have been successfully employed for the solvent-free epoxidation of olefins using aqueous hydrogen peroxide as a green oxidant. nih.gov These catalytic systems offer the advantage of easy recovery and reusability, further enhancing their green credentials. rsc.orgnih.gov

The epoxidation of cyclooctene has been studied under solvent-free conditions using various catalysts and oxidants, with results indicating high conversions and selectivity. nih.govmdpi.com For instance, using a silica-supported tungsten catalyst and hydrogen peroxide, a high conversion of cyclooctene was achieved at 80 °C. nih.gov

Table 1: Examples of Solvent-Free Epoxidation of Cyclooctene

| Catalyst | Oxidant | Temperature (°C) | Conversion (%) | Reference |

| Silica-supported hydrazone-dioxidotungsten(vi) | H₂O₂ | 80 | High | nih.gov |

| Gold on graphite | tert-Butyl hydroperoxide (initiator) | Mild | Effective | rsc.org |

| Dioxovanadium(V) complexes | H₂O₂ | Not specified | 97 | mdpi.com |

This table is illustrative and based on findings from related epoxidation reactions.

The principles demonstrated in these solvent-free epoxidation reactions of other cyclic alkenes are directly applicable to the synthesis of this compound from its corresponding alkene precursor, 1-(allyl)cyclopentan-1-ol.

Biocatalysis has emerged as a powerful tool in green chemistry, offering high selectivity and mild reaction conditions. acs.orgnih.gov For the synthesis of this compound, biocatalytic methods can be employed in the preparation of key precursors, particularly chiral allylic alcohols.

Enzymes such as lipases and alcohol dehydrogenases are instrumental in producing enantiomerically pure building blocks. acs.orgnih.govasm.org For instance, lipases, like that from Burkholderia cepacia, can be used for the stereoselective acylation of racemic allylic alcohols, enabling the kinetic resolution to obtain a specific enantiomer. nih.gov This has been demonstrated for substrates like (R,S)-1-octen-3-ol, with high enantiomeric excess achieved even in solvent-free media. nih.gov

Furthermore, whole-cell biocatalysts, such as Yokenella sp., have been identified for their ability to chemoselectively reduce α,β-unsaturated aldehydes and ketones to their corresponding allylic alcohols. asm.org Carboxylic acid reductases (CARs) coupled with alcohol dehydrogenases (ADHs) in organisms like E. coli can convert α,β-unsaturated carboxylic acids into allylic alcohols with high conversion rates. rsc.orgrsc.org These biocatalytic systems provide a sustainable route to the allylic alcohol precursors required for the synthesis of this compound.

Recent research has also focused on the biocatalytic synthesis of chiral cyclic γ-oxoesters through sequential hydroxylation, alcohol oxidation, and alkene reduction, showcasing the versatility of enzymes in creating complex precursors. polimi.it

Table 2: Biocatalytic Approaches for Allylic Alcohol Precursor Synthesis

| Biocatalyst Type | Reaction | Substrate Type | Key Advantage | Reference |

| Lipase (B570770) (Burkholderia cepacia) | Stereoselective acylation | Racemic allylic alcohols | High enantioselectivity, solvent-free option | nih.gov |

| Whole-cell (Yokenella sp.) | Chemoselective reduction | α,β-Unsaturated aldehydes/ketones | High chemoselectivity | asm.org |

| Carboxylic Acid Reductase (CAR) / Alcohol Dehydrogenase (ADH) | Reduction | α,β-Unsaturated carboxylic acids | High conversion, renewable feedstocks | rsc.orgrsc.org |

| Monooxygenase (P450-BM3 mutants) | Regioselective oxidation | Cycloalkenecarboxylates | Access to specific enantiomers | polimi.it |

Electrochemical methods offer a sustainable alternative for the synthesis of epoxides, utilizing electricity to drive chemical transformations and often using water as an oxygen source. rsc.orgrsc.orgmit.edu This approach can minimize the use of hazardous chemical oxidants. rsc.orgrsc.org

The direct electrochemical epoxidation of alkenes on an electrode surface is an attractive green technology. nih.gov Studies have shown that various alkenes, including cyclic ones like cyclooctene, can be efficiently epoxidized using this method with high faradaic efficiencies. rsc.org The mechanism often involves the generation of reactive oxygen species from water at the anode, which then react with the alkene. rsc.orgnih.gov

Mediated electrochemical epoxidation is another common strategy. rsc.org For instance, the electrolysis of halide salts, such as sodium bromide, can generate hypohalites in situ, which then act as the oxidizing agent for the alkene. d-nb.inforesearchgate.net This process can be modular, allowing for the selective synthesis of epoxides, diols, or aldehydes by simply tuning the electrolysis conditions. d-nb.info The use of catalytic amounts of mediators and water as the oxygen source makes this a greener alternative to traditional methods. d-nb.info

Table 3: Electrochemical Epoxidation Approaches

| Method | Key Features | Example Substrate | Advantages | Reference |

| Direct Electrochemical Epoxidation | Non-halide-mediated, water as oxygen source | Cyclooctene | High faradaic efficiency, avoids hazardous oxidants | rsc.orgrsc.org |

| Chlorine-Mediated Epoxidation | Electrochemically generated chlorine | Ethylene (B1197577) | Selective oxidation | mit.edu |

| Bromide-Mediated Modular Synthesis | NaBr as electrocatalyst, tunable conditions | Styrenes | Selective synthesis of epoxides, diols, or aldehydes | d-nb.info |

| Manganese-Salen Complex Mediated | Asymmetric epoxidation | Styrene derivatives | Enantioselectivity | researchgate.net |

Cascade and One-Pot Synthetic Sequences

Cascade and one-pot reactions are highly efficient synthetic strategies that combine multiple reaction steps in a single flask, thereby reducing waste, saving time, and minimizing purification steps. beilstein-journals.orgbeilstein-journals.org These methods are particularly valuable for constructing complex molecules like this compound from simpler starting materials.

One-pot procedures have been developed for the highly enantio- and diastereoselective synthesis of acyclic epoxy alcohols. organic-chemistry.orgacs.org These often involve an initial asymmetric carbon-carbon bond-forming reaction, such as the addition of an organozinc reagent to an aldehyde, to create a chiral allylic alcohol intermediate. organic-chemistry.orgacs.org This intermediate is then epoxidized in situ using an oxidant like dioxygen or tert-butyl hydroperoxide (TBHP) in the presence of a titanium catalyst. acs.orgacs.org This tandem approach allows for the creation of multiple stereocenters with high control in a single operation. acs.org

Furthermore, cascade reactions have been designed to transform 2,3-epoxy alcohol derivatives into allylic alcohols in a one-pot fashion. rsc.org Additionally, one-pot cascade reactions starting from 1-arylpenta-3,4-dien-2-ones have been shown to efficiently produce complex aromatic structures, demonstrating the power of these sequences in rapidly building molecular complexity. rsc.org

Table 4: Examples of Cascade and One-Pot Syntheses Relevant to Epoxy Alcohols

| Reaction Type | Key Steps | Starting Materials | Product Type | Key Advantage | Reference |

| Tandem Asymmetric Vinylation-Epoxidation | Asymmetric vinylation, diastereoselective epoxidation | Aldehyde, vinylborane, Et₂Zn | Chiral epoxy alcohols | High enantio- and diastereoselectivity | acs.org |

| One-Pot Corey-Chaykovsky Epoxidation | In situ generation of sulfonium (B1226848) ylide, epoxidation | Benzyl alcohol, aldehyde | Epoxides | Operational simplicity | beilstein-journals.org |

| Tandem Generation of Epoxy Alcohols | Asymmetric alkylzinc addition, epoxidation with dioxygen | Enal, alkylzinc reagent | Acyclic epoxy alcohols | Circumvents isolation of allylic alcohol | organic-chemistry.org |

| Transformation of Epoxy Alcohols | Iodination, phosphine-mediated elimination | 2,3-Epoxy alcohol tosylates | Allylic alcohols | Simple, one-pot procedure | rsc.org |

Explorations of Chemoselective Transformations of 1 Oxiran 2 Yl Cyclopentan 1 Ol

Nucleophilic Ring-Opening Reactions of the Epoxide Moiety

The high ring strain of the epoxide moiety in 1-(oxiran-2-yl)cyclopentan-1-ol makes it susceptible to nucleophilic attack, leading to ring-opening. libretexts.orgmasterorganicchemistry.com This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide variety of substituents. These reactions can be catalyzed by either acid or base. libretexts.org

The regioselectivity of the epoxide ring-opening is highly dependent on the reaction conditions. d-nb.info Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. masterorganicchemistry.comd-nb.infomagtech.com.cn In the case of this compound, this would be the terminal CH2 group of the oxirane ring. This regioselectivity is primarily governed by steric hindrance. magtech.com.cn

Conversely, under acidic conditions, the reaction mechanism has more SN1 character. libretexts.orgd-nb.info The epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon atom, which can better stabilize the developing positive charge. libretexts.orgmagtech.com.cn The stereochemistry of the ring-opening is typically trans, with the nucleophile attacking from the side opposite to the epoxide oxygen, resulting in an inversion of configuration at the site of attack. libretexts.org

Grignard reagents, being strong carbon-based nucleophiles, readily react with epoxides to form new carbon-carbon bonds. masterorganicchemistry.comyoutube.com In the reaction with this compound, the Grignard reagent is expected to attack the less substituted carbon of the epoxide ring, consistent with an SN2-type mechanism under basic/neutral conditions. masterorganicchemistry.comyoutube.com This reaction is a valuable method for extending the carbon chain and introducing alkyl or aryl groups. The initial product is a magnesium alkoxide, which is then protonated during an acidic workup to yield the final alcohol. masterorganicchemistry.com

Table 1: Regioselectivity of Grignard Reagent Addition to Unsymmetrical Epoxides

| Epoxide Type | Position of Attack | Controlling Factor |

|---|---|---|

| Alkyloxiranes | Less substituted carbon | Steric hindrance magtech.com.cn |

This table summarizes the general principles of regioselectivity in Grignard reactions with epoxides.

A wide range of heteroatom nucleophiles can be employed to open the epoxide ring of this compound, leading to the formation of valuable 1,2-difunctionalized cyclopentane (B165970) derivatives. thieme-connect.de

Oxygen Nucleophiles: Alcohols and water can open the epoxide ring under both acidic and basic conditions to form ethers and diols, respectively. libretexts.orgthieme-connect.de Under basic conditions, an alkoxide or hydroxide (B78521) ion acts as the nucleophile. masterorganicchemistry.com In acidic media, the alcohol or water is the nucleophile, and the reaction is catalyzed by the acid. libretexts.org

Nitrogen Nucleophiles: Amines are effective nucleophiles for epoxide ring-opening, yielding amino alcohols. These reactions are often carried out by heating the amine and epoxide together, sometimes in the presence of a solvent. The regioselectivity generally favors attack at the less substituted carbon.

Sulfur Nucleophiles: Thiols, in the form of their conjugate bases (thiolates), are potent nucleophiles that readily open epoxide rings to produce thioethers.

These reactions are synthetically valuable for creating diverse molecular scaffolds. mdpi.com

Reactions Involving the Tertiary Cyclopentanol (B49286) Functionality

The tertiary hydroxyl group of this compound also participates in characteristic reactions, although its reactivity can be influenced by the adjacent epoxide ring.

Treatment of this compound with acid can lead to dehydration of the tertiary alcohol, resulting in the formation of an alkene. The stability of the resulting carbocation intermediate plays a crucial role in the reaction pathway. The formation of a double bond within the cyclopentane ring is a likely outcome.

Tertiary alcohols, such as the one present in this compound, are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. Strong oxidizing agents under harsh conditions would likely lead to the cleavage of carbon-carbon bonds. Therefore, selective oxidation of the tertiary alcohol without affecting the epoxide ring is challenging.

Rearrangement Reactions of the Carbon Skeleton

The inherent strain of the epoxide ring in this compound, coupled with the presence of a vicinal hydroxyl group, makes it susceptible to rearrangement reactions that alter its carbon framework. These transformations are typically initiated by the activation of the epoxide, leading to the formation of a carbocationic intermediate that can then undergo skeletal reorganization.

Pinacol-type rearrangements are a classic transformation in organic chemistry, involving the conversion of 1,2-diols to ketones or aldehydes through a 1,2-migration of a substituent. masterorganicchemistry.combyjus.com In the context of this compound, a similar rearrangement can be induced. The reaction is typically acid-catalyzed, where protonation of the epoxide oxygen facilitates ring-opening to form a carbocation. masterorganicchemistry.com This carbocation is positioned adjacent to a carbon bearing a hydroxyl group, setting the stage for the rearrangement.

The mechanism involves the migration of a carbon or hydrogen atom from the hydroxyl-bearing carbon to the carbocationic center. This migration is driven by the formation of a more stable species, a protonated ketone, which then deprotonates to yield the final ketone product. masterorganicchemistry.com In the case of this compound, this rearrangement can lead to ring expansion or contraction, depending on which bond migrates. The migratory aptitude of different groups (aryl ~ vinyl > H ~ t-Bu > 2°alkyl > 1°alkyl) often dictates the major product. pku.edu.cn For instance, the reaction of hydroxyl-containing cyclic ethers with thermally generated benzynes can lead to pinacol-like rearrangements, including ring expansion to yield aldehydes or ketones. nih.gov

| Aspect | Description | Key Factors |

|---|---|---|

| Reaction Type | Acid-catalyzed rearrangement of 1,2-diols or epoxy alcohols. masterorganicchemistry.com | Presence of a strong acid (e.g., H₂SO₄). masterorganicchemistry.com |

| Mechanism | Formation of a carbocation followed by a 1,2-alkyl or 1,2-hydride shift. masterorganicchemistry.com | Stability of the intermediate carbocation. masterorganicchemistry.com |

| Driving Force | Formation of a stable ketone or aldehyde. masterorganicchemistry.com | Migratory aptitude of the shifting group. pku.edu.cn |

| Outcome for this compound | Potential for ring expansion or contraction. | Stereoelectronics of the substrate. nih.gov |

Wagner-Meerwein rearrangements are a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon. wikipedia.org This type of rearrangement is closely related to the pinacol (B44631) rearrangement and is often observed in reactions involving carbocation intermediates. wikipedia.orgmasterorganicchemistry.com In the context of this compound, acid-catalyzed opening of the epoxide ring can generate a carbocation that is susceptible to a Wagner-Meerwein shift.

The rearrangement proceeds to form a more stable carbocation. For example, a secondary carbocation might rearrange to a more stable tertiary carbocation. masterorganicchemistry.com This process is common in bicyclic systems and can lead to changes in ring size. wikipedia.org The reaction of 10,11-epoxy-dibenzo[a,d]cycloheptan-5-ol in acidic medium can undergo a Meinwald rearrangement, which is a type of Wagner-Meerwein rearrangement, to give a fused anthracene (B1667546) skeleton. acs.org

Metal-Catalyzed Transformations of this compound

The reactivity of this compound can be further modulated and controlled through the use of metal catalysts. These catalysts can facilitate a range of transformations, including epoxide ring-opening, cyclizations, and hydrogenolysis reactions, often with high levels of chemo- and regioselectivity.

Lewis acids are effective catalysts for the ring-opening of epoxides. ucdavis.eduresearchgate.net They function by coordinating to the epoxide oxygen, which polarizes the C-O bonds and makes the epoxide carbons more electrophilic and susceptible to nucleophilic attack. youtube.comlibretexts.org This activation allows for ring-opening to occur under milder conditions and with weaker nucleophiles than would otherwise be possible. researchgate.net

The regioselectivity of Lewis acid-catalyzed epoxide opening is dependent on the nature of the Lewis acid, the nucleophile, and the substrate. ucdavis.edu In general, for asymmetric epoxides, the nucleophile can attack at either the more substituted or the less substituted carbon atom. The outcome is often a hybrid of SN1 and SN2 characteristics. libretexts.org For instance, titanium isopropoxide has been used to mediate the nucleophilic opening of 2,3-epoxy alcohols with high regioselectivity. masterorganicchemistry.com Similarly, borinic acids have been shown to catalyze the regioselective ring-opening of 3,4-epoxy alcohols. scholaris.ca

| Lewis Acid Catalyst | Typical Nucleophiles | Key Features |

|---|---|---|

| Titanium Isopropoxide | Alcohols, Amines | Mild reaction conditions, high regioselectivity. masterorganicchemistry.com |

| Borinic Acids | Amines, Thiols, Halides | Catalytic tethering mechanism for enhanced regiocontrol. scholaris.ca |

| Sn-Beta Zeolite | Alcohols | Heterogeneous catalyst, high activity and regioselectivity. ucdavis.edu |

| Iron(III) Trifluoroacetate | Anilines | Efficient for aminolysis of epoxides. researchgate.net |

Transition metal catalysts can mediate the intramolecular cyclization of this compound and related epoxy alcohols. These reactions often proceed through the formation of a metal-alkoxide intermediate, followed by intramolecular attack on the epoxide. Palladium catalysts have been particularly well-studied in this context. For example, the palladium-catalyzed reaction of tertiary allyl alcohols with aryl or alkenyl halides can lead to an arylative cyclization to form an epoxide. nih.govacs.org

In the case of epoxy alcohols, palladium catalysts can promote 6-endo cyclizations to form tetrahydropyran (B127337) rings. rsc.orgthieme-connect.com The reaction likely proceeds via the formation of a π-allylpalladium intermediate, which is then trapped by the appended alcohol. rsc.org This approach has been utilized in the synthesis of natural products. rsc.org

Ruthenium complexes are effective catalysts for the hydrogenolysis of epoxides to alcohols. researchgate.netresearchgate.net This reaction involves the cleavage of a C-O bond and the addition of hydrogen. The regioselectivity of the hydrogenolysis, leading to either the primary or secondary alcohol, can often be controlled by the choice of the ruthenium catalyst and reaction conditions. researchgate.netchemrxiv.org

For instance, certain ruthenium(II) pincer complexes are highly active for the branched-selective hydrogenolysis of epoxides, yielding secondary alcohols. chemrxiv.orgresearchgate.net The mechanism is thought to involve the formation of a ruthenium dihydride intermediate, which then reacts with the epoxide. dicp.ac.cn These catalytic systems can operate under mild conditions and tolerate a variety of functional groups. researchgate.netdicp.ac.cn

Stereochemical Control and Enantioselective Synthesis of 1 Oxiran 2 Yl Cyclopentan 1 Ol Derivatives

Strategies for Diastereoselective Synthesis

Diastereoselective synthesis aims to control the relative orientation of the hydroxyl group and the epoxide ring. For the precursor, 1-vinylcyclopentan-1-ol, which is a cyclic allylic alcohol, the resident hydroxyl group can exert powerful stereocontrol during the epoxidation of the adjacent double bond. This process is known as a substrate-directed reaction.

The primary strategy involves the epoxidation of 1-vinylcyclopentan-1-ol, where the hydroxyl group directs the oxidizing agent to the same face of the alkene, resulting predominantly in the syn-diastereomer.

Hydrogen Bond-Directed Epoxidation: Early studies on the epoxidation of allylic alcohols with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) revealed that hydrogen bonding between the alcohol and the peroxy acid is crucial for directing the stereochemical outcome. wikipedia.orgrsc.org The oxidant is delivered to the syn-face of the double bond relative to the hydroxyl group, leading to the formation of the syn-epoxy alcohol. wikipedia.org This selectivity can be reversed if the hydroxyl group is protected (e.g., acetylated), in which case steric effects dominate and direct the epoxidation to the anti-face. wikipedia.org

Metal-Catalyzed Directed Epoxidation: Metal-catalyzed systems, particularly those involving early transition metals in high oxidation states, are highly effective for the diastereoselective epoxidation of allylic and homoallylic alcohols. Vanadium, titanium, and molybdenum complexes are commonly used. wikipedia.org Vanadium catalysts, in particular, are noted for their high selectivity for alkenes with allylic alcohols. wikipedia.org For cyclic allylic alcohols, these metal-catalyzed systems show excellent selectivity for the syn-diastereomer. wikipedia.org The reaction is believed to proceed through a transition state where the allylic alcohol is coordinated to the metal center, which then directs the peroxide to the same face of the alkene. The reactivity in these systems is often enhanced compared to non-directed epoxidations. wikipedia.orgnih.gov

| Catalyst System | Oxidant | Typical Diastereoselectivity | Reference |

| m-CPBA | - | High syn-selectivity | wikipedia.org |

| Vanadium (e.g., VO(acac)₂) | t-BuOOH | Excellent syn-selectivity | wikipedia.org |

| Titanium (e.g., Ti(OiPr)₄) | t-BuOOH | High syn-selectivity | uni-giessen.de |

| Tungsten-based POMs | H₂O₂ | High threo (syn) selectivity | nih.gov |

Enantioselective Synthesis through Chiral Catalysis

To synthesize a single enantiomer of 1-(oxiran-2-yl)cyclopentan-1-ol, chiral catalysts are employed to differentiate between the two enantiotopic faces of the vinyl group of the prochiral precursor, 1-vinylcyclopentan-1-ol.

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. nih.gov While direct organocatalytic epoxidation of 1-vinylcyclopentan-1-ol is not extensively documented, established methods for other substrates could be adapted.

One prominent approach is the Shi epoxidation, which uses a fructose-derived chiral ketone to catalyze the epoxidation of various olefins with potassium peroxymonosulfate (B1194676) (Oxone) as the oxidant. This method is effective for a range of substituted alkenes. Another strategy involves the use of chiral iminium ion catalysis, where chiral secondary amines react with α,β-unsaturated aldehydes to form chiral iminium ions that are then epoxidized. nih.govresearchgate.net This approach, while highly effective for enals, would require the precursor alcohol to be first oxidized to the corresponding enone. Furthermore, chiral organocatalysts based on hypervalent iodine have been developed for enantioselective epoxidations. princeton.edu

The use of chiral metal complexes is a cornerstone of asymmetric catalysis. namibian-studies.comrsc.org For allylic alcohols like 1-vinylcyclopentan-1-ol, the Sharpless-Katsuki asymmetric epoxidation is a highly effective and predictable method. It utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and an oxidant like tert-butyl hydroperoxide (TBHP). organic-chemistry.org The choice of (L)-(+)-DET or (D)-(-)-DET directs the epoxidation to a specific face of the alkene, allowing for the synthesis of either enantiomer of the epoxy alcohol with high enantiomeric excess (ee).

For unfunctionalized olefins, the Jacobsen-Katsuki epoxidation, which employs chiral manganese(III)-Salen complexes, is a powerful tool. openochem.orgwikipedia.orgorganic-chemistry.org Although the primary substrates for Jacobsen epoxidation are often unfunctionalized cis-disubstituted and trisubstituted olefins, it has a broad scope. wikipedia.orgsciengine.comelsevierpure.com The catalyst's C₂-symmetric chiral ligand environment effectively shields one face of the olefin from the manganese-oxo intermediate, leading to high enantioselectivity. wikipedia.orgorganic-chemistry.org Various oxidants can be used, including sodium hypochlorite (B82951) (bleach) and urea-hydrogen peroxide. wikipedia.orgresearchgate.net Immobilizing these Salen complexes on solid supports can also lead to highly effective and recyclable catalysts. rsc.orgrsc.org

The table below summarizes the enantioselective epoxidation of various olefins using representative chiral metal-ligand systems, illustrating the potential effectiveness for a substrate like 1-vinylcyclopentan-1-ol.

| Catalyst System | Substrate Example | Enantiomeric Excess (ee) | Reference |

| Ti(OiPr)₄ / (+)-DET | Geraniol (allylic alcohol) | High ee | organic-chemistry.org |

| Chiral Vanadium/Bishydroxamic acid | Various allylic alcohols | High ee (>90%) | organic-chemistry.org |

| (R,R)-Mn(Salen) | cis-β-Methylstyrene | 92% ee | organic-chemistry.org |

| (R,R)-Mn(Salen) | Indene | 84% ee | organic-chemistry.org |

| Chiral Ru-Porphyrin | Styrene | >97% ee | rsc.org |

Resolution of Enantiomers (Chiral Separation Methodologies)

Resolution is a process used to separate a racemic mixture into its constituent enantiomers. For this compound, both classical and chromatographic methods are applicable.

Classical resolution involves reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means like crystallization. However, for epoxides, kinetic resolution is a more common and powerful technique. wikipedia.org

In kinetic resolution, the two enantiomers of the racemic epoxide react at different rates with a chiral catalyst or reagent. wikipedia.orguni-graz.at This results in one enantiomer being consumed faster, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess. The maximum yield for the recovered, unreacted enantiomer is 50%.

Enzymatic Kinetic Resolution: Biocatalysts, particularly enzymes like lipases and epoxide hydrolases, are highly effective for the kinetic resolution of epoxides. nih.govrsc.orgscispace.com

Epoxide Hydrolases (EHs): These enzymes catalyze the hydrolytic ring-opening of one epoxide enantiomer to form a vicinal diol, leaving the other epoxide enantiomer untouched. nih.govrsc.org For example, recombinant Aspergillus niger epoxide hydrolase has been used for the kinetic resolution of similar epoxides.

Lipases: Lipases can resolve racemic epoxy alcohols by catalyzing the enantioselective acylation of the hydroxyl group or the hydrolysis of a corresponding ester. acs.orgrsc.org This method is advantageous as the lipase (B570770) does not directly interact with the reactive epoxide ring. scispace.com

Chemical Kinetic Resolution: The Jacobsen catalyst system can be used for the hydrolytic kinetic resolution (HKR) of terminal epoxides. wikipedia.orgnih.gov Using a chiral Co(III)-Salen complex and water as the nucleophile, one enantiomer of the racemic epoxide is selectively hydrolyzed to the corresponding diol, allowing for the recovery of the remaining epoxide with high enantiomeric excess. nih.gov

Chromatographic resolution, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is a widely used analytical and preparative method for separating enantiomers. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates (e.g., Chiralcel® and Chiralpak® series), are exceptionally versatile and effective for resolving a broad range of chiral compounds, including epoxides. nih.govspringernature.comspringernature.comresearchgate.net

The separation can be performed in different modes:

Normal-phase mode: Typically uses a mobile phase of hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol. researchgate.net

Polar-organic mode: Uses polar solvents like methanol, ethanol, or acetonitrile (B52724) as the mobile phase. nih.govresearchgate.net This mode has gained popularity for its efficiency. researchgate.net

The selection of the specific CSP and mobile phase composition is crucial for achieving baseline separation of the enantiomers. mdpi.com

The following table provides representative conditions for the chiral HPLC separation of epoxides.

| Chiral Stationary Phase | Mobile Phase | Compound Type | Reference |

| Chiralpak AD-H | Methanol/Ethanol (80:20) | Glycidyl nitrobenzoates | nih.gov |

| Chiralpak AD | Hexane/Ethanol (85:15) | Phenylglycidol | researchgate.net |

| CHIRAL ART Cellulose-SC | Dimethyl carbonate/Alcohol | Marinoepoxides | mdpi.com |

| CHIRAL ART Amylose-SA | CO₂/Alcohol (SFC) | Marinoepoxides | mdpi.com |

Enzymatic Resolution

Enzymatic resolution has emerged as a powerful strategy for obtaining enantiomerically pure or enriched derivatives of this compound. This technique leverages the high stereoselectivity of enzymes, primarily hydrolases such as lipases and epoxide hydrolases, to differentiate between the enantiomers of a racemic mixture. acs.org These biocatalysts selectively catalyze the transformation of one enantiomer, leaving the other unreacted and thus allowing for their separation. acs.orgmdpi.com

Lipases (EC 3.1.1.3) are frequently employed for the kinetic resolution of racemic alcohols or their corresponding esters. mdpi.com In a typical lipase-mediated resolution, a racemic alcohol like a this compound derivative can undergo enantioselective acylation (or esterification) in the presence of an acyl donor. mdpi.com Conversely, a racemic ester can be selectively hydrolyzed. acs.org For instance, lipases such as those from Pseudomonas cepacia (e.g., Lipase PS-30) and Candida antarctica (e.g., Novozym 435) have been successfully used to resolve alcohols via esterification, yielding one enantiomer as the ester and the other as the unreacted alcohol, both with high enantiomeric excess (ee). acs.orggoogle.com The efficiency and stereoselectivity of these reactions are influenced by factors including the specific enzyme, solvent, temperature, and the structure of the acyl donor. mdpi.com

Epoxide hydrolases (EHs) offer a direct route for the resolution of racemic epoxides. These enzymes catalyze the hydrolysis of the oxirane ring to form a vicinal diol. acs.org In a kinetic resolution process, the EH will preferentially hydrolyze one enantiomer of the epoxide, allowing for the isolation of the remaining, unreacted epoxide enantiomer with high optical purity. acs.org For example, whole cells or isolated enzymes from fungi like Aspergillus niger have been shown to perform regioselective and enantioselective hydrolysis of various epoxides. researchgate.net Recombinant Aspergillus niger epoxide hydrolase (AnEH) has been used for the kinetic resolution of related epoxide intermediates, achieving high enantiomeric excess for the desired product.

Table 1: Examples of Enzymatic Resolution Strategies Applicable to Vicinal Epoxy-Alcohols

| Enzyme Type | Enzyme Source Example | Substrate Type | Reaction | Products | Reference |

| Lipase | Pseudomonas cepacia | Racemic Alcohol | Asymmetric acylation | Enantiopure Ester + Enantiopure Alcohol | acs.org |

| Lipase | Candida antarctica | Racemic Alcohol | Enantioselective esterification | (R)-Ester + (S)-Alcohol | google.com |

| Epoxide Hydrolase (EH) | Aspergillus niger | Racemic Epoxide | Kinetic resolution via hydrolysis | Enantiopure Diol + Enantiopure Epoxide | acs.orgresearchgate.net |

Methodologies for Determination of Absolute Configuration

Assigning the absolute configuration of stereogenic centers in chiral molecules like this compound is a critical aspect of stereoselective synthesis. sioc-journal.cn Several powerful analytical techniques are available for this purpose, each operating on different principles. sioc-journal.cnspringernature.com

Single-Crystal X-ray Diffraction (XRD): This is considered the most definitive method for determining the three-dimensional structure of a molecule, and by extension, the absolute configuration of all its stereocenters. springernature.com The technique requires a suitable single crystal of the enantiomerically pure compound or a derivative. The analysis of the diffraction pattern, particularly the anomalous dispersion effects from heavier atoms, allows for the unambiguous assignment of the absolute stereostructure. springernature.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR provides information on relative stereochemistry, modified NMR techniques can be used to elucidate absolute configuration. sioc-journal.cn A common approach is the formation of diastereomeric derivatives by reacting the chiral alcohol with a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). sioc-journal.cn The resulting diastereomeric esters exhibit distinct NMR spectra, and analysis of the chemical shift differences (Δδ) can be used to assign the absolute configuration of the original alcohol. Another NMR-based method involves using a chiral solvating agent (CSA), which forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum without covalent modification. scholaris.ca

Chiroptical Spectroscopy: Methods based on the differential interaction of enantiomers with polarized light are also widely used. sioc-journal.cn These include:

Electronic Circular Dichroism (ECD): Measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum (a Cotton effect) is highly sensitive to the stereochemistry of the molecule.

Vibrational Circular Dichroism (VCD): An infrared analogue of ECD that measures the differential absorption of left and right circularly polarized infrared radiation.

The experimental spectra obtained from these methods are often compared with spectra predicted by quantum chemical calculations for a known configuration to make an assignment. sioc-journal.cn

Table 2: Comparison of Methodologies for Absolute Configuration Determination

| Method | Principle | Sample Requirement | Advantages | Limitations | Reference |

| Single-Crystal XRD | Anomalous X-ray scattering | High-quality single crystal | Definitive, unambiguous assignment | Crystal growth can be difficult | springernature.com |

| NMR with Chiral Agents | Formation of diastereomers with distinct NMR signals | Enantiopure or enriched sample | Small sample quantity needed; no crystallization required | Requires a suitable functional group for derivatization; potential for kinetic resolution during derivatization | sioc-journal.cnscholaris.ca |

| Chiroptical Spectroscopy (ECD/VCD) | Differential absorption of polarized light | Solution of enantiopure or enriched sample | Non-destructive; provides information in solution | Requires a chromophore (ECD) or relies on complex theoretical calculations for assignment | sioc-journal.cn |

Stereochemical Outcomes of Subsequent Transformations

The inherent stereochemistry of this compound dictates the stereochemical course of its subsequent chemical transformations. The two key functional groups, the epoxide and the tertiary alcohol, each offer distinct reaction pathways where the initial stereocenters control the formation of new ones.

Epoxide Ring-Opening Reactions: The strained three-membered oxirane ring is susceptible to nucleophilic attack. This ring-opening reaction typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon atom that is attacked. sit.edu.cn The regioselectivity of the attack (at C2' or C3' of the oxirane) is influenced by reaction conditions (acidic or basic) and the nature of the nucleophile. In many cases, the attack occurs at the less sterically hindered carbon atom. The stereochemistry of the adjacent tertiary alcohol can also exert a directing effect on the incoming nucleophile.

Reactions of the Tertiary Hydroxyl Group: The tertiary alcohol can undergo various transformations, including substitution reactions. For example, fluorodehydroxylation using reagents like N,N-diethylaminosulfur trifluoride (DAST) often proceeds with inversion of configuration, consistent with an SN2 pathway. thieme-connect.de However, depending on the substrate's structure and the reaction conditions, SN1 pathways involving a carbocation intermediate can occur, potentially leading to a mixture of stereoisomers or rearrangement products. thieme-connect.de

Intramolecular Cyclizations: The bifunctional nature of this compound makes it a valuable precursor for intramolecular reactions to form more complex cyclic systems. For instance, radical cyclizations can be initiated from the epoxide. In a Ti(III)-mediated reaction, the epoxide can be opened to generate a β-alkoxy carbon radical, which can then undergo intramolecular addition to a suitably placed unsaturated moiety. ub.edu The stereochemistry of the starting epoxy-alcohol is critical in these transformations, as it determines the facial selectivity of the cyclization and the stereochemical configuration of the newly formed ring system. ub.edu The relative arrangement of the reacting groups in the transition state, which is dictated by the initial stereocenters, controls the stereochemical outcome of the final product. ub.edu

Table 3: Stereochemical Consequences of Key Transformations

| Transformation | Reagent Example | Functional Group Involved | Stereochemical Outcome | Mechanism Example | Reference |

| Nucleophilic Ring-Opening | Nucleophiles (e.g., R₂CuLi, NaN₃) | Epoxide | Inversion of configuration at the site of attack | SN2 | sit.edu.cn |

| Fluorodehydroxylation | DAST | Tertiary Alcohol | Inversion of configuration | SN2 | thieme-connect.de |

| Radical Cyclization | Cp₂TiCl₂ / Zn | Epoxide / Alcohol | Controlled by substrate stereochemistry | Radical addition | ub.edu |

Mechanistic Investigations of Epoxide Ring Opening and Cyclopentanol Mediated Reactions

Transition State Analysis of Ring-Opening Reactions

The ring-opening of epoxides can proceed through mechanisms that have characteristics of both SN1 and SN2 reactions. libretexts.orglibretexts.org Computational studies on related epoxide systems provide significant insight into the transition state structures, which are the highest energy points along the reaction coordinate. The geometry and energy of these transition states determine the reaction's feasibility and selectivity.

In acid-catalyzed reactions, the transition state often exhibits significant SN1 character. The epoxide oxygen is first protonated, and as the C-O bond begins to break, a partial positive charge develops on the more substituted carbon atom. libretexts.orgnih.gov The nucleophile then attacks this electrophilic carbon before a full carbocation intermediate can form. libretexts.org For 1-(Oxiran-2-yl)cyclopentan-1-ol, this would involve the development of a partial positive charge on the tertiary carbon of the cyclopentanol (B49286) ring.

Conversely, base-catalyzed ring-opening proceeds via an SN2 mechanism, where the transition state involves the backside attack of a nucleophile on the less sterically hindered carbon of the epoxide. jove.com For the title compound, this would be the primary carbon of the oxirane ring.

Computational models, such as those using Density Functional Theory (DFT), allow for the calculation of the energies of these transition states. nih.govnsf.gov These studies can rationalize the regioselectivity observed experimentally by comparing the activation energy barriers for attack at the different epoxide carbons. nsf.govresearchgate.net For example, in related bicyclic epoxonium ions, the transition structures for different modes of cyclization (5-exo vs. 6-endo) have been calculated, revealing that SN1-like transition states with longer bond-forming and bond-breaking distances can be lower in energy. nih.gov

Transition State Characteristics in Epoxide Ring-Opening| Characteristic | Acid-Catalyzed (SN1-like) Transition State | Base-Catalyzed (SN2-like) Transition State |

|---|---|---|

| Nature | Hybrid between SN1 and SN2. libretexts.org | Essentially SN2. libretexts.orgjove.com |

| Key Feature | Development of positive charge on the more substituted carbon. libretexts.org | Backside nucleophilic attack on the less substituted carbon. jove.com |

| C-O Bond | Significant bond breaking, leading to carbocation character. nih.gov | Bond breaking is concerted with new bond formation. |

| Regioselectivity Driver | Electronic effects (carbocation stability). libretexts.org | Steric hindrance. jove.com |

| Example Outcome | Attack at more substituted carbon | Attack at less substituted carbon |

Role of Solvent and Temperature in Reaction Kinetics

Solvent and temperature are critical parameters that significantly influence the rate and outcome of the epoxide ring-opening reactions of this compound. The choice of solvent can alter reaction kinetics by stabilizing or destabilizing reactants, intermediates, and transition states. chemrxiv.org

Studies on related epoxide reactions have shown that reaction rates can accelerate with a decrease in solvent polarity. udhtu.edu.ua However, the effect is complex and depends on the specific mechanism. For reactions proceeding through charged intermediates or transition states, polar protic solvents can stabilize these species through hydrogen bonding, potentially affecting the rate. Conversely, in some anionic ring-opening polymerizations, decreasing solvent polarity was found to increase the disparity in reactivity ratios between different epoxide monomers. The structure of solvent molecules within confined spaces, such as zeolite pores, can also dramatically influence rates and selectivities by altering the free energies of reactive species. acs.org

Temperature has a more direct effect on reaction kinetics, as described by the Arrhenius equation. Increasing the temperature generally increases the reaction rate by providing the necessary activation energy for the ring-opening to occur. mdpi.com Kinetic studies on the epoxidation of soybean oil and subsequent ring-opening side reactions demonstrated a strong dependence on temperature, with higher temperatures significantly accelerating the rate of epoxide degradation. mdpi.com This is a crucial consideration in synthetic procedures to avoid unwanted byproduct formation.

Influence of Solvent and Temperature on Epoxide Ring-Opening Kinetics| Parameter | Effect | Underlying Principle | Reference Example |

|---|---|---|---|

| Solvent Polarity | Variable; can increase or decrease rate depending on mechanism. | Differential solvation of reactants and the transition state. chemrxiv.org Polar solvents can stabilize charged intermediates. | Anionic polymerization of epoxides shows complex dependence on solvent polarity (THF vs. DMSO). researchgate.net |

| Solvent Type (Protic vs. Aprotic) | Protic solvents can participate in the reaction (e.g., solvolysis) or stabilize charged species through H-bonding. | Ability of the solvent to donate protons or form hydrogen bonds. | Ring-opening in zeolite pores is influenced by solvent composition (e.g., CH3OH vs. CH3CN). acs.org |

| Temperature | Reaction rate increases with increasing temperature. | Provides molecules with sufficient thermal energy to overcome the activation energy barrier. | The rate of epoxide ring-opening in soybean oil processing is highly sensitive to temperature changes. mdpi.com |

Acid-Catalyzed vs. Base-Catalyzed Mechanisms

The regiochemical outcome of the ring-opening of this compound is dictated by whether the reaction is performed under acidic or basic conditions. This dichotomy is a cornerstone of epoxide chemistry. libretexts.orgjove.com

Acid-Catalyzed Mechanism: Under acidic conditions, the epoxide oxygen is first protonated by the acid, creating a good leaving group (a hydroxyl group) and activating the epoxide ring. libretexts.orglibretexts.org This is followed by the attack of a nucleophile. The transition state has significant SN1 character, meaning a partial positive charge builds up on the most stable carbocation position. libretexts.org For this compound, the tertiary carbon atom of the cyclopentane (B165970) ring is more substituted and can better stabilize a positive charge. Therefore, the nucleophile will preferentially attack this carbon. libretexts.orgbyjus.com This is often referred to as Markovnikov-type regioselectivity. The reaction proceeds with anti-stereochemistry due to the SN2-like component of the nucleophilic attack. libretexts.orgbyjus.com

Base-Catalyzed Mechanism: In the presence of a strong base or nucleophile (e.g., hydroxide (B78521), alkoxide), the reaction proceeds via a classic SN2 mechanism. libretexts.orgjove.com The nucleophile directly attacks one of the epoxide carbons, and since this is a sterically controlled process, the attack occurs at the less sterically hindered carbon atom. jove.com In the case of this compound, the attack would occur at the primary carbon of the oxirane ring. jove.combyjus.com This results in anti-Markovnikov-type regioselectivity. The high ring strain of the epoxide (approximately 25 kcal/mol) facilitates this reaction, even though an alkoxide is typically a poor leaving group. libretexts.orgmasterorganicchemistry.com

Comparison of Acid- and Base-Catalyzed Epoxide Ring-Opening| Feature | Acid-Catalyzed Ring-Opening | Base-Catalyzed Ring-Opening |

|---|---|---|

| Catalyst | Acid (e.g., H₂SO₄, HX). libretexts.orgbyjus.com | Strong nucleophile/base (e.g., NaOH, NaOR). jove.com |

| Initial Step | Protonation of the epoxide oxygen. libretexts.org | Direct nucleophilic attack on an epoxide carbon. jove.com |

| Mechanism | SN1-like/SN2 hybrid. libretexts.orglibretexts.org | SN2. libretexts.orgjove.com |

| Site of Attack | More substituted carbon (electronic control). libretexts.org | Less substituted carbon (steric control). jove.com |

| Regioselectivity | Markovnikov | Anti-Markovnikov |

| Intermediate | Partial carbocation character at the transition state. libretexts.org | Alkoxide intermediate. jove.com |

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. ias.ac.in In the context of epoxide ring-opening, isotopes such as deuterium (B1214612) (²H) and oxygen-18 (¹⁸O) can provide unambiguous evidence for bond-breaking and bond-forming steps.

For instance, reacting an epoxide with a deuterated nucleophile or in a deuterated solvent can pinpoint the site of nucleophilic attack. advancedsciencenews.com Analysis of the product using techniques like NMR or mass spectrometry reveals the position of the deuterium atom, confirming whether the reaction followed a Markovnikov or anti-Markovnikov pathway. researchgate.net In a study on a biocatalytic reaction, deuterium incorporation from ²H₂O was used to infer the site of attack on an epoxide ring. researchgate.net

Furthermore, isotopic labeling can help distinguish between competing reaction mechanisms. For example, in the conversion of squalene (B77637) to cholesterol, labeling studies were essential to track carbon atom rearrangements. ias.ac.in Similarly, for this compound, labeling the epoxide oxygen with ¹⁸O could be used to follow its fate in rearrangement reactions. Deuterium labeling studies have also been instrumental in confirming proposed transition states in the desymmetrization of meso-epoxides. mdpi.com Such experiments are crucial for distinguishing between possibilities that are otherwise difficult to discern, such as different C-O bond cleavage pathways in reactions mediated by titanium complexes. nih.gov

Spectroscopic Monitoring of Reaction Intermediates

The direct observation and characterization of transient intermediates are key to fully understanding a reaction mechanism. Modern spectroscopic techniques allow for the real-time monitoring of reactions and the identification of short-lived species.

High-Performance Liquid Chromatography (HPLC) can be used to monitor the progress of a reaction by separating and quantifying reactants, products, and any stable intermediates over time. researchgate.netresearchgate.net This method has been applied to track the formation of partially epoxidized intermediates during the epoxidation of vegetable oils. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like HSQC, is highly effective for identifying the structure of intermediates and products in complex mixtures without the need for separation. wur.nl It can provide detailed structural information, as demonstrated in the quantification of epoxides formed during lipid oxidation. wur.nl In-situ NMR allows for the precise monitoring of polymerization kinetics, providing data on the consumption of monomers and the formation of copolymers.

Mass Spectrometry (MS), especially when coupled with techniques like electrospray ionization (ESI-MS), is invaluable for detecting and characterizing reaction intermediates. nih.gov In studies of the enzyme Cif, ESI-MS was used to detect a covalent hydroxyalkyl-enzyme intermediate, providing a snapshot of a key stage along the reaction coordinate. nih.gov This technique can also be used to confirm the incorporation of isotopic labels into products and intermediates. researchgate.net

Kinetic Isotope Effects in Key Transformation Steps

The kinetic isotope effect (KIE) is a phenomenon where changing an atom in a reactant to one of its heavier isotopes alters the rate of the reaction. Measuring the KIE provides profound insight into the transition state of the rate-determining step. core.ac.uk

A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. For example, comparing the rate of a reaction where a C-H bond is broken to one where a C-D bond is broken (kH/kD) typically yields a value between 2 and 7. core.ac.uk This is because the C-H bond has a higher zero-point energy than the C-D bond, leading to a lower activation energy for the C-H bond cleavage. core.ac.uk In the context of epoxidation reactions, a primary deuterium KIE (kOH/kOD) of around 1.05 was observed when using m-CPBA, suggesting the O-H bond is not significantly broken in the transition state. nih.gov

A secondary KIE occurs when the isotopically substituted bond is not broken in the rate-determining step. The magnitude of secondary KIEs is smaller but can still reveal changes in hybridization or steric environment at the transition state. core.ac.uk For example, secondary tritium (B154650) KIEs were used to probe the epoxide opening step by soybean epoxide hydrolase, where a large value suggested a very late transition state in which the epoxide C-O bond is broken before the nucleophilic attack. nih.gov The secondary deuterium KIE for the epoxidation of ethylene (B1197577) was found to be 0.83, providing further details about the structure of the transition state. nih.gov

Intramolecular Interactions (e.g., Hydrogen Bonding) Influencing Reactivity

The structure of this compound is unique in that it contains both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the epoxide oxygen) within the same molecule. libretexts.org The proximity of these groups allows for the formation of an intramolecular hydrogen bond. libretexts.org This internal interaction can significantly influence the molecule's conformation and reactivity. mdpi.comtandfonline.com

Computational and experimental studies on related epoxy alcohols have shown that intramolecular hydrogen bonding can play a crucial role in directing the stereoselectivity of subsequent reactions. nih.gov The hydrogen bond can "lock" the molecule into a specific conformation, influencing which face of a radical or which end of the epoxide is more accessible for attack. For example, the presence of an unprotected hydroxyl group in certain β,γ-epoxy alcohols completely reverses the regioselectivity of ring-opening compared to its protected counterpart, an effect attributed to intramolecular interactions. nih.gov

This intramolecular interaction can also activate the epoxide ring towards nucleophilic attack. By donating a proton to the epoxide oxygen, the hydroxyl group can mimic the first step of acid catalysis, making the epoxide carbons more electrophilic. tandfonline.com This proton transfer can be promoted by interactions with surfaces or catalysts. tandfonline.com Studies on 1,2-dialkyl-2,3-epoxycyclopentanols have shown that cis diastereomers, which can form an intramolecular hydrogen bond, are significantly stabilized compared to their trans counterparts, an energetic difference that plays a major role in their subsequent rearrangement reactions. mdpi.com

Effects of Intramolecular Hydrogen Bonding in Epoxy Alcohols| Effect | Mechanism | Consequence for Reactivity |

|---|---|---|

| Conformational Restriction | Locks the molecule into a more rigid structure. nih.gov | Influences stereoselectivity of subsequent reactions by controlling steric accessibility. |

| Epoxide Activation | The hydroxyl group acts as an internal acid catalyst, protonating the epoxide oxygen. tandfonline.com | Enhances the electrophilicity of the epoxide carbons, facilitating ring-opening. |

| Thermodynamic Stabilization | Formation of a stable five- or six-membered ring through the hydrogen bond. mdpi.com | Lowers the ground state energy of the reactant, which can affect the overall activation energy. |

| Regioselectivity Control | Directs the nucleophilic attack by pre-activating one of the C-O bonds. nih.gov | Can reverse or enhance the inherent regioselectivity of ring-opening reactions. |

Computational Chemistry and Molecular Modeling of 1 Oxiran 2 Yl Cyclopentan 1 Ol and Its Reactivity

Conformational Analysis and Energy Landscapes

The reactivity and interactions of 1-(Oxiran-2-yl)cyclopentan-1-ol are intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and mapping their relative energies to create an energy landscape.

Computational methods, such as molecular mechanics or quantum mechanical calculations (like DFT), can be used to systematically explore the potential energy surface. By rotating the C-C bond and sampling different ring puckers, a set of low-energy conformers can be identified. The stability of these conformers is governed by a balance of steric hindrance between the two rings and potential intramolecular hydrogen bonding between the hydroxyl group and the epoxide oxygen. While specific experimental data for this compound is scarce, theoretical calculations for similar oxiranes show that ensembles of conformers are often considered to accurately model their behavior. acs.org

Table 1: Hypothetical Low-Energy Conformers of this compound

This table illustrates a hypothetical energy landscape. Actual values would require specific calculations.

| Conformer | Description of Key Dihedral Angle (O-C-C-O) | Cyclopentane (B165970) Pucker | Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|---|---|

| 1 | Anti (~180°) | Envelope | 0.0 (Global Minimum) | Minimal steric repulsion |

| 2 | Gauche (~60°) | Envelope | 1.2 | Potential for weak intramolecular H-bond |

| 3 | Gauche (~-60°) | Twist | 1.5 | Slightly different steric environment |

| 4 | Syn (~0°) | Envelope | 4.5 | High steric repulsion (eclipsed) |

Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, the most significant reactions involve the opening of the strained epoxide ring. Theoretical models can predict the most likely pathways for these reactions and characterize the high-energy transition states that control the reaction rate.

For instance, in the epoxidation of the precursor alkene, calculations can model the electrophilic attack of a peracid, confirming the formation of a cyclic transition state that leads to the epoxide product. For the subsequent ring-opening reactions, computational studies can compare different mechanisms. Under nucleophilic attack, the reaction can proceed via an SN2 mechanism. Calculations can determine the activation energy for the nucleophile attacking either of the two epoxide carbons, thus predicting the regioselectivity of the reaction. It has been calculated for other epoxides that the ring-opening preferably occurs between the oxygen and the less-substituted carbon. acs.org The models can also show that both a nucleophile and a catalyst (acid or base) are often required for the reaction to proceed efficiently. acs.org

DFT (Density Functional Theory) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a widely used quantum mechanical method that provides a good balance between accuracy and computational cost for studying molecular systems. DFT studies on this compound can yield detailed insights into its electronic structure, which dictates its reactivity.

Key applications of DFT include:

Molecular Orbital Analysis: Calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps identify sites for nucleophilic and electrophilic attack. The LUMO of the epoxide ring is typically centered on the C-O antibonding orbitals, indicating their susceptibility to nucleophilic attack.

Electron Density and Electrostatic Potential Mapping: These calculations reveal the distribution of charge within the molecule. The oxygen atom of the epoxide is a site of high electron density (negative potential), making it a target for protonation or coordination to Lewis acids. The epoxide carbons carry a partial positive charge, making them electrophilic.

Activation Energy Calculations: DFT can be used to compute the energy barriers for different reaction pathways, such as the acid-catalyzed versus base-catalyzed ring opening. Theoretical calculations on similar systems have predicted that reactions can occur through competitive channels, such as non-radical epoxidation and radical hydroperoxidation. researchgate.net These calculations allow for the prediction of reaction outcomes and selectivity under various conditions.

Modern computational frameworks, like the Open Catalyst 2022 (OC22), leverage large datasets of DFT calculations to train machine learning models for predicting catalyst activity, demonstrating the power of DFT in large-scale materials and catalyst screening. rsc.org

Molecular Dynamics Simulations of Compound Interactions (e.g., with catalysts)

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. mdpi.com An MD simulation of this compound could model its behavior in a solvent or its interaction with a catalyst or the active site of an enzyme.

In a typical simulation, the molecule would be placed in a box with solvent molecules (e.g., water) and potentially a catalyst. The forces between all atoms are calculated, and Newton's laws of motion are used to simulate their movement over short time steps (femtoseconds). nih.gov Analysis of the resulting trajectory can reveal:

Solvation Structure: How solvent molecules arrange around the solute.

Binding Dynamics: How the molecule approaches and binds to a catalytic surface or active site. This includes observing the formation and breaking of hydrogen bonds, van der Waals contacts, and other non-covalent interactions. dovepress.com

Conformational Changes: How the molecule's shape changes upon binding to a catalyst.

Metrics such as interaction fractions can quantify the duration of specific contacts, for example, between the epoxide oxygen and an acidic site on a catalyst, providing a detailed picture of the binding event. researchgate.net

QSRR (Quantitative Structure-Reactivity Relationships)

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the structural properties of a series of compounds with their measured reactivity. While no specific QSRR studies for this compound were found, the principle can be readily applied.

A hypothetical QSRR study could involve synthesizing a library of related epoxy alcohols with different substituents on the cyclopentane ring. The rate of a specific reaction, such as hydrolysis or reaction with a standard nucleophile, would be measured for each compound. Computational chemistry would then be used to calculate a set of molecular descriptors for each structure.

Table 2: Potential Descriptors for a QSRR Model

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Electronic | Partial charge on epoxide carbons, LUMO energy | Relates to susceptibility to nucleophilic attack |

| Steric | Molecular volume, Surface area, Sterimol parameters | Relates to accessibility of the reaction center |

| Topological | Connectivity indices | Encodes information about molecular branching and size |

| Thermodynamic | Heat of formation, Strain energy | Relates to the intrinsic stability of the molecule |